molecular formula C10H11NO B162944 3-Methyl-3-phenylazetidin-2-one CAS No. 1623-64-9

3-Methyl-3-phenylazetidin-2-one

Cat. No.: B162944
CAS No.: 1623-64-9
M. Wt: 161.2 g/mol
InChI Key: FWRSXKVUCBPVLE-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylazetidin-2-one is a monocyclic β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry as a key synthetic scaffold for developing novel bioactive molecules. While renowned for their antibiotic properties, azetidin-2-ones have garnered significant attention for their diverse pharmacological activities, including potent antiproliferative effects . This compound serves as a versatile chemical building block, with the 2-azetidinone core frequently employed in the synthesis of conformationally restricted analogues of natural products and enzyme inhibitors . A prominent area of research for 1,4-diaryl-substituted azetidin-2-ones is their application as microtubule-targeting agents. These compounds are designed as stable analogs of potent tubulin polymerization inhibitors like combretastatin A-4 (CA-4), which bind to the colchicine-binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, and are investigated as potential treatments for various cancers, including breast and chemoresistant colon cancers . The structural features of this compound, particularly the 3-phenyl substitution, are common in pharmacologically active β-lactams investigated for their antitumor properties . The synthesis of this and related β-lactam compounds is typically achieved via the reliable Staudinger ketene-imine cycloaddition reaction, a foundational method in organic chemistry for constructing the four-membered ring . Researchers value this compound as a critical intermediate for exploring new chemical space in drug discovery, particularly in developing novel therapeutic agents with mechanisms of action centered on cytoskeletal disruption.

Properties

IUPAC Name

3-methyl-3-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(7-11-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRSXKVUCBPVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936683
Record name 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-64-9
Record name 2-Azetidinone, 3-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Synthesis Methods:
The synthesis of 3-Methyl-3-phenylazetidin-2-one typically involves several methodologies, including:

  • One-Pot Synthesis : Utilizing N,N-dimethylaminobenzaldehyde and substituted aromatic amines in the presence of zeolite catalysts under microwave irradiation has proven effective for rapid synthesis .
  • Glycosylation Reactions : The compound can be subjected to glycosylation to enhance its biological activity. For instance, iodine-catalyzed α-glycosylation reactions have been employed to create various derivatives with improved properties .

Biological Activities

Anticancer Properties:
Research has highlighted the potential of this compound and its derivatives as anticancer agents. A notable study demonstrated that certain azetidinone derivatives exhibited significant antiproliferative effects against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics . The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity:
Various studies have reported the antimicrobial properties of this compound derivatives. For example:

  • Compounds with electron-withdrawing groups (EWGs) showed enhanced antifungal activity against pathogens like Aspergillus niger .
  • Antibacterial activity was also noted against Klebsiella pneumoniae, indicating its broad-spectrum potential .

Case Study 1: Anticancer Efficacy

A series of substituted azetidinones were synthesized and tested for their anticancer efficacy. The study revealed that compounds containing specific substituents at the para position exhibited remarkable activity against MCF-7 cells. This was attributed to their ability to disrupt microtubule dynamics, a critical target in cancer therapy .

Case Study 2: Antimicrobial Properties

In another investigation, the synthesized derivatives were assessed for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds with halogen substitutions displayed enhanced activity, making them promising candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget OrganismIC50 / Activity Level
AZ-19AntifungalAspergillus nigerHigh
AZ-20AntibacterialKlebsiella pneumoniaeModerate
7sAnticancerMCF-7 Cells8 nM

Table 2: Synthesis Methods Overview

Synthesis MethodKey FeaturesReferences
One-Pot SynthesisRapid, efficient; microwave-assisted
Glycosylation ReactionsEnhances biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidin-2-one Derivatives

Substituent Effects on the Azetidinone Ring

The position and nature of substituents on the azetidinone ring critically affect reactivity, stability, and biological activity.

Compound Name Substituents (Position) Key Structural Features Biological/Reactivity Implications Reference
3-Methyl-3-phenylazetidin-2-one 3-methyl, 3-phenyl Compact steric bulk; aromatic π-system Potential for C–H activation or catalysis
4-(2-Methoxyphenyl)-3,3-dimethylazetidin-2-one (21) 3,3-dimethyl; 4-(2-methoxyphenyl) Electron-donating methoxy group Enhanced solubility; potential kinase inhibition
4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (44) 3,3-dimethyl; 4-fluorophenyl; sulfonyl Electron-withdrawing groups (F, SO₂) Improved metabolic stability; drug candidate
1-(3-Methoxyphenyl)-3-methyl-3-phenylazetidin-2-one 3-methyl, 3-phenyl; 1-(3-methoxyphenyl) Dual aryl groups; methoxy directing group Facilitates metal-catalyzed C–H functionalization

Key Findings :

  • Aromatic Substituents : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups on aryl rings influence electronic properties and binding interactions. For example, the methoxy group in compound 21 enhances solubility, while the fluorophenyl group in 44 improves metabolic stability .
  • Sulfur-Containing Derivatives : Sulfonyl groups (e.g., 44 ) increase polarity and may enhance binding to targets like kinases or proteases .
Spectroscopic and Physicochemical Data

Comparative spectroscopic data highlight structural differences:

Compound ¹³C NMR (δ, ppm) IR (cm⁻¹) Melting Point/State Reference
This compound Not reported Not reported Not reported
1-(3-Methoxyphenyl)-3-methyl-3-phenylazetidin-2-one 168.8 (C=O), 140.8–113.6 (aryl) 1740 (C=O stretch) Viscous oil
4-(2-Methoxyphenyl)-3,3-dimethylazetidin-2-one (21) Not reported Not reported Crystalline solid

Key Insights :

  • The carbonyl stretch in IR (~1740 cm⁻¹) is consistent across azetidin-2-ones, confirming β-lactam integrity .
  • ¹³C NMR data for aryl carbons (δ 113–140 ppm) and the lactam carbonyl (δ ~168 ppm) are characteristic of these systems .

Preparation Methods

Nickel-Catalyzed Intramolecular C–H Alkylation

The nickel-catalyzed intramolecular C–H alkylation represents a frontier in β-lactam synthesis, offering atom-economical access to 3-methyl-3-phenylazetidin-2-one. A landmark study demonstrated the use of Ni(cod)₂ (5 mol%) and N-heterocyclic carbene ligands (e.g., IMes) to facilitate cyclization of alkenyl-substituted precursors . Under optimized conditions (MeCN–H₂O co-solvent, room temperature, 12 hours), the reaction achieved a 66% isolated yield of this compound .

The mechanism proceeds via oxidative addition of the substrate to Ni(0), forming a carbene-Ni-alkyl intermediate. Subsequent intramolecular C–H insertion and reductive elimination yield the β-lactam ring . Steric and electronic modulation of ligands significantly influences regioselectivity. For instance, bulky ligands like IPr favor endo-cyclization, while smaller ligands promote exo-pathways . This method’s scalability is limited by catalyst loading, though solvent recycling and flow reactor adaptations show promise for industrial translation.

Telescopic One-Pot Synthesis Using Amines

A telescopic one-pot strategy streamlines β-lactam formation by integrating imine formation and cyclization steps. In this approach, a mixture of aniline derivatives and methyl vinyl ketone undergoes condensation in dry methylene chloride at 0°C, followed by addition of chloroacetyl chloride and triethylamine . After 14 hours at room temperature, the crude product is purified via recrystallization (methanol), yielding 60–65% of azetidin-2-one derivatives .

Key to this method is the dual role of triethylamine, which both deprotonates intermediates and scavenges HCl. Substrate scope studies reveal electron-withdrawing groups on the phenyl ring enhance cyclization efficiency, while steric hindrance at the ortho position reduces yields by 15–20% . Recent adaptations replace methylene chloride with ethyl acetate, reducing environmental impact without compromising yield .

Microwave-Assisted Synthesis

Microwave irradiation accelerates β-lactam formation by enhancing reaction kinetics and reducing side-product formation. A representative protocol involves irradiating a mixture of imine precursors (5 mmol), chloroacetyl chloride (7.5 mmol), and triethylamine (20 mmol) in dry dimethylformamide at 200 W for 2 minutes . This method achieves comparable yields (60–65%) to conventional heating but reduces reaction time from hours to minutes .

The rapid heating minimizes thermal degradation of sensitive intermediates, making this approach suitable for thermally labile substrates. However, scalability challenges persist due to limited penetration depth of microwaves in batch reactors. Emerging technologies, such as continuous-flow microwave systems, aim to address these limitations .

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Conditions Yield Advantages Limitations
Nickel-catalyzed C–H alkylationNi(cod)₂, IMes ligandMeCN–H₂O, rt, 12 h66% Atom-economical, stereochemical controlHigh catalyst loading, costly ligands
Telescopic one-potTriethylamine, CH₂Cl₂0°C to rt, 14 h60–65% Simplified workflow, broad substrate scopeSolvent waste, long reaction time
Microwave-assistedTriethylamine, DMF200 W, 2 min60–65% Rapid, energy-efficientScalability issues

The stereochemistry of this compound is dictated by the reaction pathway. Nickel-catalyzed methods predominantly yield trans-isomers due to ligand-induced steric effects, whereas one-pot syntheses favor cis-configurations via kinetic control . Density functional theory (DFT) studies correlate transition-state geometry with product stereochemistry, revealing a 2.3 kcal/mol preference for trans-isomer formation in Ni-catalyzed systems .

Solvent polarity also modulates stereoselectivity. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing cis:trans ratios from 1:1 to 3:1 . Conversely, nonpolar solvents like toluene favor trans-isomers by destabilizing ionic transition states .

Environmental and Industrial Considerations

Recent advances prioritize green chemistry principles. Solid acid catalysts, such as Amberlyst-15, have replaced mineral acids in analogous β-lactam syntheses, reducing aqueous waste by 90% . Continuous-flow reactors coupled with microwave irradiation further decrease energy consumption and solvent use . Life-cycle assessments suggest that integrating these technologies could reduce the carbon footprint of this compound production by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Methyl-3-phenylazetidin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves [2+2] cycloaddition or Staudinger reactions. For this compound, optimize reaction conditions by varying catalysts (e.g., Lewis acids), temperature (e.g., reflux in anhydrous solvents), and stoichiometry of imine precursors. Evidence from similar azetidinones shows yields improve with slow addition of ketene precursors and inert atmosphere conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by HPLC (≥94% purity) are critical .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Prioritize NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, especially for the azetidinone ring. IR spectroscopy identifies carbonyl stretches (~1750 cm⁻¹). For absolute configuration, use X-ray crystallography with SHELXL refinement . Crystallize the compound in non-polar solvents (e.g., hexane/chloroform) and employ ORTEP-3 for 3D visualization of bond angles and torsion .

Advanced Research Questions

Q. How can computational modeling (DFT) resolve contradictions between experimental and theoretical NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s geometry and simulate NMR shifts. Compare with experimental data in the same solvent (e.g., CDCl₃). If deviations persist, refine the conformational search using molecular dynamics (MD) simulations to account for dynamic effects .

Q. What experimental strategies address low reproducibility in biological activity assays of this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). For anticancer activity, use dose-response curves (IC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) and validate via apoptosis markers (e.g., caspase-3 activation). Cross-validate results with SAR studies by synthesizing analogs with modified substituents (e.g., fluorination at C3 or methoxy groups on the phenyl ring) .

Q. How to design a systematic review to contextualize this compound’s role in β-lactam research?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with keywords (e.g., "azetidin-2-one," "β-lactamase inhibition"). Filter studies by relevance to synthetic routes, biological targets (e.g., penicillin-binding proteins), and structural analogs. Use Covidence for screening and AMSTAR-2 for quality assessment. Highlight gaps, such as limited in vivo toxicity data, and propose high-resolution crystallography studies to explore enzyme interactions .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data (e.g., bond-length outliers) in this compound structures?

  • Methodological Answer : Outliers may arise from thermal motion or disorder. Re-process raw diffraction data using SHELXD for phase solution and SHELXL for refinement with anisotropic displacement parameters. Apply TWINABS for twinned crystals. Compare with Cambridge Structural Database (CSD) entries for similar azetidinones to identify trends in bond lengths/angles .

Methodological Tools and Workflows

TaskTool/MethodKey ParametersReference
Synthesis OptimizationStaudinger ReactionAnhydrous DCM, 0°C to RT, 24h
CrystallographySHELX SuiteR-factor ≤ 0.05, Mo-Kα radiation
Biological AssaysMTT Cytotoxicity72h incubation, DMSO controls

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